2-(acetylamino)-3-bromo-5-methylbenzoic acid

Catalog No.
S5227075
CAS No.
13091-44-6
M.F
C10H10BrNO3
M. Wt
272.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(acetylamino)-3-bromo-5-methylbenzoic acid

CAS Number

13091-44-6

Product Name

2-(acetylamino)-3-bromo-5-methylbenzoic acid

IUPAC Name

2-acetamido-3-bromo-5-methylbenzoic acid

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C10H10BrNO3/c1-5-3-7(10(14)15)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI Key

JPGVRAIZAWFEQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)C)C(=O)O

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)C)C(=O)O

The exact mass of the compound 2-(acetylamino)-3-bromo-5-methylbenzoic acid is 270.98441 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Acetylamino)-3-bromo-5-methylbenzoic acid is an aromatic compound characterized by a benzene ring substituted with an acetylamino group, a bromine atom, and a methyl group. Its molecular formula is C₁₁H₁₂BrNO₃, and it has a molecular weight of approximately 286.13 g/mol . This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of functional groups that can participate in various

Typical of aromatic compounds with substituents:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Acylation Reactions: The acetylamino group can undergo acylation, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, depending on the conditions used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(acetylamino)-3-bromo-5-methylbenzoic acid can be achieved through several methods:

  • Bromination of 5-Methylbenzoic Acid: Starting from 5-methylbenzoic acid, bromination can occur at the ortho position relative to the carboxylic acid group.
  • Acetylation: Following bromination, the introduction of an acetylamino group can be accomplished through acetic anhydride or acetyl chloride in the presence of a base.
  • Isolation and Purification: The final product can be purified using recrystallization techniques or chromatography to obtain a high-purity compound.

These methods demonstrate the feasibility of synthesizing this compound in laboratory settings.

2-(Acetylamino)-3-bromo-5-methylbenzoic acid has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and material science.
  • Agricultural Chemistry: Similar compounds have been explored for use as herbicides or pesticides.

These applications underline the compound's significance in both research and practical uses.

Interaction studies involving 2-(acetylamino)-3-bromo-5-methylbenzoic acid are essential for understanding its behavior in biological systems. Potential areas of study include:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins could reveal mechanisms of action.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profiles.
  • Synergistic Effects: Exploring combinations with other compounds might enhance therapeutic effects or reduce side effects.

Such studies are crucial for advancing knowledge about this compound's pharmacological potential.

Several compounds share structural features with 2-(acetylamino)-3-bromo-5-methylbenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-3-bromo-5-methylbenzoic acidC₈H₈BrNO₂Lacks acetylamino group but retains bromine.
Methyl 2-acetamido-5-bromo-3-methylbenzoateC₁₁H₁₂BrNO₃Ester derivative with similar functional groups.
5-Bromo-2-nitro-3-acetylamino-4-methylbenzoic acidC₉H₈BrN₂O₃Contains nitro group; different reactivity profile.

Uniqueness

The uniqueness of 2-(acetylamino)-3-bromo-5-methylbenzoic acid lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological properties compared to similar compounds. Its potential as a pharmaceutical lead compound makes it particularly noteworthy in medicinal chemistry research.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

270.98441 g/mol

Monoisotopic Mass

270.98441 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types